molecular formula C22H17ClN2O2 B11553983 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11553983
M. Wt: 376.8 g/mol
InChI Key: MSYDIZWLNBEZAQ-UHFFFAOYSA-N
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Description

(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and methoxy substituents on the phenyl ring, along with the benzoxazole moiety, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Condensation Reaction: The final step involves the condensation of the substituted phenyl ring with the benzoxazole core using a suitable aldehyde or ketone under basic conditions to form the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and the presence of the benzoxazole moiety

Properties

Molecular Formula

C22H17ClN2O2

Molecular Weight

376.8 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C22H17ClN2O2/c1-14-5-3-4-6-17(14)22-25-19-12-16(8-10-21(19)27-22)24-13-15-7-9-20(26-2)18(23)11-15/h3-13H,1-2H3

InChI Key

MSYDIZWLNBEZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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